molecular formula C52H48N2 B3316718 N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine CAS No. 954497-18-8

N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine

Cat. No.: B3316718
CAS No.: 954497-18-8
M. Wt: 700.9 g/mol
InChI Key: FYUHQGOEPWMNGM-QAVVBOBSSA-N
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Description

“N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” is a complex organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound features multiple styryl groups and ethyl-tolyl substitutions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” typically involves multi-step organic reactions. The process may include:

    Formation of the Styryl Groups: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a styryl group.

    Aromatic Substitution:

    Coupling Reactions: The final compound is formed through coupling reactions, such as Suzuki or Heck coupling, to attach the various aromatic and styryl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Control of reaction conditions to ensure complete conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, aromatic amines are often studied for their potential interactions with biological molecules. This compound could be investigated for its binding affinity to proteins or nucleic acids.

Medicine

Aromatic amines have been explored for their potential therapeutic applications. This compound may be studied for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure may impart desirable properties to these products.

Mechanism of Action

The mechanism of action of “N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine: Similar in structure but with different substitutions.

    This compound: Another aromatic amine with different functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of styryl and ethyl-tolyl groups. This structure may confer unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethyl-N-[4-[(E)-2-[4-[(E)-2-[4-(N-(2-ethyl-6-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-6-methyl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N2/c1-5-45-17-13-15-39(3)51(45)53(47-19-9-7-10-20-47)49-35-31-43(32-36-49)29-27-41-23-25-42(26-24-41)28-30-44-33-37-50(38-34-44)54(48-21-11-8-12-22-48)52-40(4)16-14-18-46(52)6-2/h7-38H,5-6H2,1-4H3/b29-27+,30-28+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUHQGOEPWMNGM-QAVVBOBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=C(C=CC=C7CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=C(C=CC=C5CC)C)C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine
Reactant of Route 2
Reactant of Route 2
N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine
Reactant of Route 3
Reactant of Route 3
N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine
Reactant of Route 4
Reactant of Route 4
N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine
Reactant of Route 5
Reactant of Route 5
N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine
Reactant of Route 6
Reactant of Route 6
N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine

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